molecular formula C20H14BrClFN3 B11429665 6-bromo-2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-bromo-2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11429665
M. Wt: 430.7 g/mol
InChI Key: HSTJQHYFELKKCE-UHFFFAOYSA-N
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Description

6-bromo-2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the coupling of the imidazo[1,2-a]pyridine core with 2-methylphenylamine under catalytic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine oxides, while reduction may produce dehalogenated derivatives .

Scientific Research Applications

6-bromo-2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-bromo-2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of bromine, chlorine, and fluorine atoms provides unique electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H14BrClFN3

Molecular Weight

430.7 g/mol

IUPAC Name

6-bromo-2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H14BrClFN3/c1-12-5-2-3-8-16(12)24-20-19(18-14(22)6-4-7-15(18)23)25-17-10-9-13(21)11-26(17)20/h2-11,24H,1H3

InChI Key

HSTJQHYFELKKCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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